

In-Depth Technical Guide: Trihexyltetradecylphosphonium Bis(2,4,4- trimethylpentyl)phosphinate

Author: BenchChem Technical Support Team. **Date:** December 2025

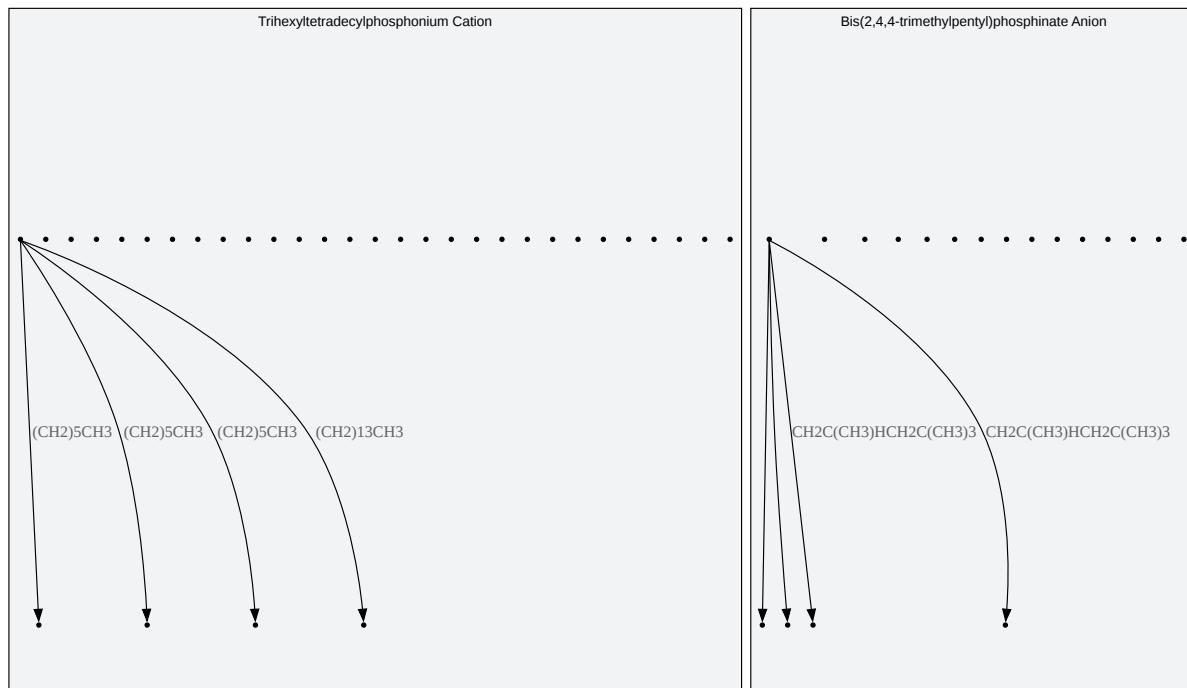
Compound of Interest

Compound Name: *Trihexyltetradecylphosphonium*

Cat. No.: *B14245789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the structure, properties, and synthesis of the ionic liquid **trihexyltetradecylphosphonium** bis(2,4,4-trimethylpentyl)phosphinate. This phosphonium-based ionic liquid is noted for its applications as a catalyst and extractant in various chemical processes.

Core Structure and Properties

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is an ionic liquid composed of a large, sterically hindered phosphonium cation and a phosphinate anion. Its chemical formula is C₄₈H₁₀₂O₂P₂, and it has a molecular weight of approximately 773.27 g/mol. [1][2][3][4] The IUPAC name for this compound is bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphonium.[5]

The structure of this ionic liquid imparts properties such as high thermal stability, low volatility, and solubility in a range of organic solvents.[1] It is generally immiscible with water.[6][7]

Chemical Structure Diagram

[Click to download full resolution via product page](#)

Caption: 2D structure of the cation and anion.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₄₈ H ₁₀₂ O ₂ P ₂	[1] [2] [3] [4] [5]
Molecular Weight	773.27 g/mol	[1] [2] [3] [4]
Appearance	Yellow to brown liquid	[3]
Density	0.89 g/cm ³ (at 25 °C)	[1] [2]
Viscosity	1198 cP (at 25 °C)	[1] [2]
Melting Point	< Room Temperature	[1] [2]
Conductivity	0.01 mS/cm (at 30 °C)	[1] [2]

Experimental Protocols

Synthesis of Trihexyltetradecylphosphonium Bis(2,4,4-trimethylpentyl)phosphinate

The synthesis of this ionic liquid is typically a two-step process involving the preparation of the phosphonium halide precursor followed by an anion exchange reaction.

Step 1: Synthesis of Trihexyl(tetradecyl)phosphonium Chloride (Precursor)

A general method for the synthesis of tetraalkylphosphonium halides involves the quaternization of a phosphine with an alkyl halide.

- Reactants: Trihexylphosphine and 1-chlorotetradecane.
- Procedure: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, equimolar amounts of trihexylphosphine and 1-chlorotetradecane are combined. The mixture is heated, for example, to 140°C, and stirred for several hours (e.g., 12 hours) to ensure the completion of the reaction. After the reaction, any volatile components are removed under vacuum. The final product is a clear, pale yellow liquid.

Step 2: Anion Exchange to form the Final Ionic Liquid

The phosphonium chloride is then reacted with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base to yield the final ionic liquid.[7][8]

- Reactants: Trihexyl(tetradecyl)phosphonium chloride, bis(2,4,4-trimethylpentyl)phosphinic acid, and a suitable base (e.g., sodium hydroxide).
- Procedure: An aqueous solution of trihexyl(tetradecyl)phosphonium chloride is mixed with an organic solvent. Bis(2,4,4-trimethylpentyl)phosphinic acid is then added, followed by the dropwise addition of a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred vigorously to facilitate the anion exchange. After the reaction is complete, the organic phase containing the ionic liquid is separated, washed with water to remove any remaining salts, and then dried under vacuum.

Characterization

The synthesized ionic liquid is typically characterized using various spectroscopic and analytical techniques to confirm its structure and purity. These methods include:

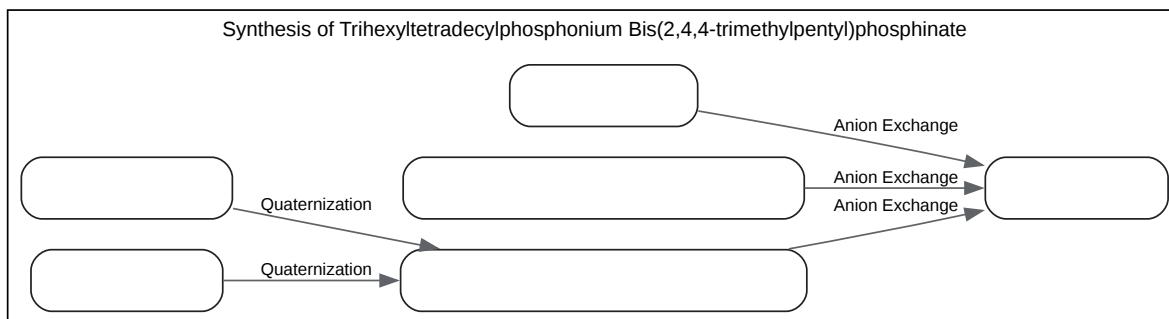
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{31}P NMR are used to elucidate the molecular structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
- Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid.

Application in Extractive Desulfurization of Liquid Fuels

This ionic liquid has been investigated as an extractant for the removal of sulfur compounds, such as dibenzothiophene (DBT), from liquid fuels.

- Experimental Setup: A model fuel (e.g., DBT dissolved in n-dodecane) and the ionic liquid are mixed in a specified mass ratio (e.g., 1:1) in a sealed container.
- Procedure: The mixture is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). After extraction, the mixture is centrifuged to separate the fuel phase from the ionic liquid phase. The sulfur content in the fuel phase is then analyzed using

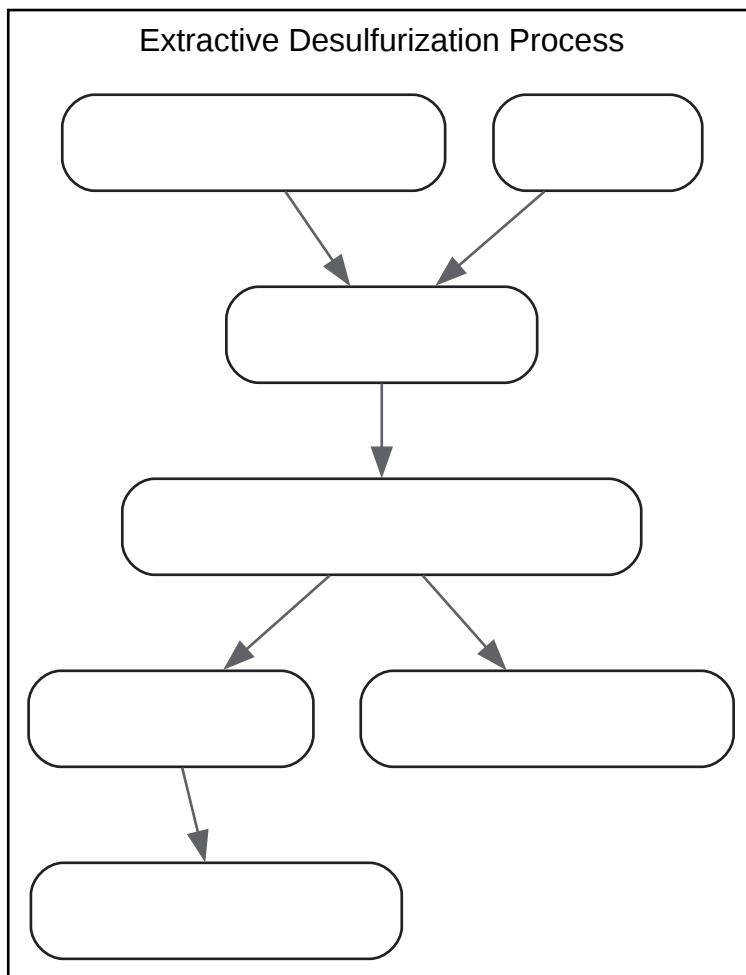
a suitable analytical technique, such as gas chromatography, to determine the extent of desulfurization. The ionic liquid can often be recycled for several extraction cycles.


Application as a Catalyst in Organic Synthesis

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate can act as a catalyst in multicomponent reactions, for example, in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives.[1][9][10]

- Reactants: Benzil, an aromatic aldehyde, and ammonium acetate.
- Procedure: The reactants are dissolved in a solvent such as ethanol. A catalytic amount of the ionic liquid is added to the mixture. The reaction is stirred at room temperature for a period of time until completion, which can be monitored by thin-layer chromatography. The product is then isolated, for example, by filtration and recrystallization, to obtain the pure 2,4,5-triaryl-1H-imidazole derivative.

Logical Relationships and Workflows


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for the ionic liquid.

Extractive Desulfurization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for extractive desulfurization.

This guide provides a foundational understanding of **trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate** for researchers and professionals in the fields of chemistry and drug development. The detailed information on its structure, properties, and synthesis, along with experimental protocols for its key applications, serves as a valuable resource for further investigation and utilization of this versatile ionic liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]
- 2. Gelled Electrolyte Containing Phosphonium Ionic Liquids for Lithium-Ion Batteries [mdpi.com]
- 3. nbinno.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2013083047A1 - Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. researchgate.net [researchgate.net]
- 8. Caucasian Journal of Science » Submission » Adsorptive Desulfurization of Crude Oil with Expanded Perlite [dergipark.org.tr]
- 9. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Trihexyltetradecylphosphonium Bis(2,4,4-trimethylpentyl)phosphinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14245789#trihexyltetradecylphosphonium-bis-2-4-4-trimethylpentyl-phosphinate-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com